4-Fluoro-L-phenylalanine methyl ester, HCl

Description

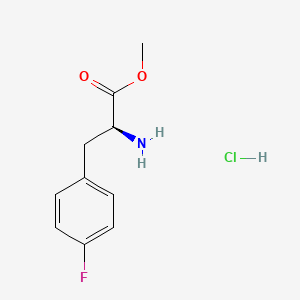

4-Fluoro-L-phenylalanine methyl ester, hydrochloride (CAS: 64231-55-6) is a fluorinated derivative of phenylalanine, where a fluorine atom is introduced at the para-position of the aromatic ring, and the carboxyl group is esterified as a methyl ester. Its molecular formula is C₁₀H₁₂ClFNO₂, with a molecular weight of 233.67 g/mol . This compound is widely utilized in pharmaceutical synthesis, particularly as an intermediate in the production of anticancer agents like melphalan flufenamide . The fluorine substitution enhances metabolic stability and modulates electronic properties, making it valuable in drug design and biochemical studies .

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEHCZJLZDLUAW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64231-55-6 | |

| Record name | L-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64231-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Fluorination of L-Phenylalanine Derivatives

One common approach to prepare fluorinated phenylalanine derivatives, including 4-fluoro variants, is through electrophilic or nucleophilic fluorination of protected or activated L-phenylalanine precursors.

Electrophilic Fluorination: Direct fluorination of 4-substituted phenylalanine derivatives using reagents like [^18F]F_2 or [^18F]AcOF has been reported for radiolabeled analogues but can be adapted for non-radioactive synthesis. This method involves fluorination at the para-position of the aromatic ring, followed by purification via HPLC to isolate the desired fluorinated amino acid esters.

Nucleophilic Fluorination: Utilizing fluorinated benzyl bromides or related intermediates in nucleophilic substitution reactions with aminomalonate derivatives allows the introduction of fluorine at the para position. Subsequent steps include hydrolysis, decarboxylation, and enzymatic resolution to yield optically pure fluorophenylalanine esters.

Esterification of 4-Fluoro-L-phenylalanine

The methyl ester hydrochloride form is typically prepared by esterifying the carboxylic acid group of 4-fluoro-L-phenylalanine.

Methyl Ester Formation: The free amino acid is reacted with methanol in the presence of acid catalysts (e.g., HCl gas or HCl in methanol) to form the methyl ester hydrochloride salt. This step is crucial for enhancing solubility and facilitating further synthetic transformations or incorporation into peptides.

Hydrochloride Salt Formation: The hydrochloride salt is often formed by treating the methyl ester with hydrogen chloride gas or an HCl solution, stabilizing the amino group in a protonated form, which improves crystallinity and handling properties.

Multi-step Synthesis via Protected Intermediates

A more controlled synthetic route involves the use of protecting groups and multi-step transformations:

Cbz or Fmoc Protection: Amino groups are protected using carbobenzyloxy (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) groups to prevent side reactions during fluorination and esterification.

Palladium-Catalyzed Coupling: Transition-metal catalysis, such as Pd-catalyzed cross-coupling between zincates of protected amino acid esters and fluorinated aryl halides, allows the formation of fluorinated phenylalanine derivatives with high regio- and stereoselectivity.

Enzymatic Resolution: Enzymatic hydrolysis using proteases or acylases can be employed to obtain enantiomerically pure 4-fluoro-L-phenylalanine methyl ester from racemic mixtures.

Representative Synthetic Scheme Summary

Analytical and Characterization Data

Optical Rotation: 4-Fluoro-L-phenylalanine methyl ester hydrochloride exhibits an optical rotation of approximately +16 ± 1° (c = 1 in methanol).

NMR and Mass Spectrometry: Characteristic ^1H NMR signals include aromatic protons (7.1–7.3 ppm), methoxy protons (~3.7 ppm), and alpha-protons around 4.4–4.7 ppm. High-resolution mass spectrometry confirms molecular ion peaks consistent with the molecular formula C10H12FNO2·HCl.

Research Findings and Notes

Fluorination at the para position of phenylalanine significantly influences the biochemical properties, enhancing stability and bioactivity in pharmaceutical applications.

The choice of protecting groups and catalysts is critical for achieving high regioselectivity and enantiomeric purity in the synthesis.

Enzymatic hydrolysis remains a valuable tool for obtaining enantiomerically pure compounds from racemic mixtures, which is essential for biological activity studies.

Radiolabeled fluorinated phenylalanine analogues prepared via similar synthetic routes have demonstrated high purity and yield, indicating the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-L-phenylalanine methyl ester, HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated alcohols.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

4-Fluoro-L-phenylalanine methyl ester hydrochloride is utilized as a building block in the synthesis of novel pharmaceuticals. Its fluorine substitution enhances the bioactivity of compounds, making it particularly valuable in developing drugs targeting neurological disorders. The incorporation of fluorinated amino acids can lead to improved pharmacokinetic properties and increased potency of therapeutic agents .

Case Study: Melflufen

Melflufen, an anticancer drug, requires 4-fluoro-L-phenylalanine for its synthesis. The compound's incorporation into the drug formulation has shown promising results in enhancing efficacy against multiple myeloma, demonstrating the potential of fluorinated amino acids in oncology .

Protein Engineering

Introduction of Fluorinated Amino Acids

In protein engineering, 4-fluoro-L-phenylalanine methyl ester hydrochloride allows researchers to introduce fluorinated residues into proteins. This modification aids in studying protein structure and function by providing insights into protein interactions and stability under various conditions. The unique properties of fluorinated amino acids can alter protein dynamics and interactions, making them essential tools in structural biology .

Data Table: Effects on Protein Stability

| Protein System | Fluorinated Residue | Stability Change |

|---|---|---|

| Enzyme A | 4-Fluoro-L-Phe | Increased |

| Enzyme B | 4-Fluoro-L-Phe | Decreased |

Biochemical Research

Metabolic Pathways and Enzyme Kinetics

The compound is instrumental in studying metabolic pathways and enzyme kinetics. Research indicates that fluorinated compounds behave differently from their non-fluorinated counterparts, thereby providing essential insights into metabolic processes and enzyme functionalities. This research is crucial for understanding diseases at a molecular level and developing targeted therapies .

Drug Design

Structure-Activity Relationship Studies

In drug design, 4-fluoro-L-phenylalanine methyl ester hydrochloride plays a critical role in structure-activity relationship (SAR) studies. Medicinal chemists utilize this compound to optimize drug candidates by modifying their chemical properties for enhanced efficacy and reduced side effects. The ability to fine-tune the physicochemical properties of drugs through fluorination has led to the discovery of more effective therapeutic agents .

Analytical Chemistry

Development of Analytical Methods

This compound is also employed in analytical chemistry for developing methods to detect and quantify amino acids in complex mixtures. Its application extends to food safety and quality control, where accurate measurement of amino acid content is vital. Techniques such as high-performance liquid chromatography (HPLC) often utilize 4-fluoro-L-phenylalanine methyl ester hydrochloride as a standard for calibration .

Mechanism of Action

The mechanism of action of 4-Fluoro-L-phenylalanine methyl ester, HCl involves its incorporation into proteins in place of natural phenylalanine. This substitution can alter protein structure and function, providing insights into protein dynamics and interactions. The compound targets specific molecular pathways, including those involved in protein synthesis and degradation .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the type and position of substituents on the phenyl ring, which influence reactivity, stability, and biological activity.

Key Observations :

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects solubility, volatility, and hydrolysis rates.

Hydrolysis Stability : Methyl esters hydrolyze faster under acidic conditions than ethyl esters, impacting storage and reaction conditions .

Stereochemical Variations

The L/D configuration and racemic mixtures influence biological activity and synthetic utility.

Activity Differences : L-forms are typically metabolized more efficiently, whereas D-forms exhibit prolonged activity in vivo .

Stability and Commercial Considerations

- HCl Salt Stability : Hydrochloride salts improve water solubility and crystallinity, critical for pharmaceutical formulations. This compound is stable under refrigeration (2–8°C) for >2 years .

- Cost Analysis : this compound is priced at $78.00/1g , while trifluoromethyl analogs cost up to $259.00/250mg due to complex synthesis .

Biological Activity

4-Fluoro-L-phenylalanine methyl ester hydrochloride (CAS 64231-55-6) is a fluorinated derivative of phenylalanine, known for its unique biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, metabolic pathways, and research applications.

Chemical Structure and Properties

4-Fluoro-L-phenylalanine methyl ester, HCl is characterized by the presence of a fluorine atom at the para position of the phenyl ring. This modification not only alters its physicochemical properties but also enhances its biological activity compared to its non-fluorinated counterpart.

| Property | Description |

|---|---|

| Molecular Formula | C10H12FNO2·HCl |

| Molecular Weight | 233.67 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Affected by the presence of the fluorine atom |

Target Interactions

As a phenylalanine derivative, 4-Fluoro-L-phenylalanine methyl ester may interact with various enzymes and receptors that metabolize or bind to phenylalanine. Key interactions include:

- Phenylalanine Hydroxylase : Involved in converting phenylalanine to tyrosine; fluorination may inhibit this enzyme.

- Tyrosine Aminotransferase : Plays a role in amino acid metabolism; the compound might modulate its activity.

These interactions can lead to alterations in metabolic pathways associated with amino acid metabolism.

Cellular Effects

The compound influences cellular functions through several mechanisms:

- Protein Incorporation : It can be incorporated into proteins, potentially affecting their stability and function.

- Gene Expression Modulation : By interacting with transcription factors, it may alter gene expression profiles.

- Cell Signaling Pathways : It can influence cell signaling pathways, impacting cellular responses to external stimuli.

Enzyme Interaction Studies

Research indicates that 4-Fluoro-L-phenylalanine methyl ester can inhibit or activate key enzymes involved in amino acid metabolism. For instance:

- Inhibition Studies : In vitro studies show that fluorinated compounds can inhibit phenylalanine hydroxylase activity, leading to increased levels of phenylalanine in biological systems.

Metabolic Pathways

The compound participates in various metabolic pathways:

- Amino Acid Metabolism : Its structural similarity to phenylalanine allows it to compete for binding sites on enzymes involved in amino acid catabolism.

- Protein Synthesis : It may affect ribosomal activity during translation, influencing protein synthesis rates.

Pharmacokinetics

The pharmacokinetic profile of 4-Fluoro-L-phenylalanine methyl ester suggests that its bioavailability is influenced by factors such as solubility and transport mechanisms. Transport across cell membranes is primarily mediated by L-type amino acid transporters (LAT1), facilitating its uptake into cells .

Research Applications

4-Fluoro-L-phenylalanine methyl ester has diverse applications in scientific research:

- Pharmaceutical Development : Used as a building block for synthesizing novel pharmaceuticals targeting neurological disorders .

- Protein Engineering : Aids in studying protein structures and functions, allowing researchers to investigate the effects of fluorinated amino acids on protein stability .

- Biochemical Research : Useful for exploring metabolic pathways and understanding how modifications to amino acids influence biological processes .

Case Studies and Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Cancer Research : Investigations into its effects on cancer cell lines have shown that it may selectively inhibit certain cancer cell growth without affecting normal cells .

- Neuropharmacology : Its role as a precursor in drug development for treating neurological conditions has been explored, showing promise in enhancing drug efficacy through structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.